Cbz-Lys(Tfa)-Pro-OBn Cbz-Lys(Tfa)-Pro-OBn
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686921
InChI: InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C28H32F3N3O6
Molecular Weight: 563.6 g/mol

Cbz-Lys(Tfa)-Pro-OBn

CAS No.:

Cat. No.: VC13686921

Molecular Formula: C28H32F3N3O6

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

Cbz-Lys(Tfa)-Pro-OBn -

Specification

Molecular Formula C28H32F3N3O6
Molecular Weight 563.6 g/mol
IUPAC Name benzyl (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1
Standard InChI Key BWJDOHAQVMSNMG-GOTSBHOMSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
SMILES C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

Cbz-Lys(Tfa)-Pro-OBn consists of:

  • Lysine (Lys): The ε-amino group is protected by a Tfa moiety (CF3CO\text{CF}_3\text{CO}), while the α-amino group bears a Cbz group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) .

  • Proline (Pro): The carboxylic acid is esterified with a benzyl group (OBn\text{OBn}), enhancing solubility in organic solvents .

This configuration ensures orthogonal deprotection: the Cbz group is removable via hydrogenolysis, the Tfa group via mild base treatment, and the OBn ester via acidic or catalytic hydrogenation conditions .

Physicochemical Characteristics

  • Solubility: High solubility in dichloromethane (DCM), ethyl acetate (EA), and tetrahydrofuran (THF) .

  • Stability: The Tfa group reduces steric hindrance and improves thermal stability during coupling reactions .

Synthesis and Reaction Optimization

Stepwise Synthesis

The synthesis involves three key stages (Figure 1):

  • Lysine Protection:

    • Cbz protection of α-amino lysine using benzyl chloroformate.

    • Tfa protection of the ε-amino group via trifluoroacetic anhydride .

  • Proline Functionalization:

    • Benzyl ester formation using benzyl bromide in the presence of a base .

  • Coupling:

    • Condensation of protected lysine and proline using carbodiimide reagents (e.g., DMT-MM) .

Key Reaction Conditions (Table 1) :

SolventFlow Rate (mL/min)Conversion (%)Yield (%)
Ethyl Acetate2.0>9996
THF2.02722
DCM2.08772

Continuous flow systems enhance efficiency, achieving >99% conversion in 45 seconds .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Cbz-Lys(Tfa)-Pro-OBn is integral to Fmoc/tBu strategies, enabling:

  • Orthogonal Deprotection: Sequential removal of Cbz (Pd/H2_2), Tfa (piperidine), and OBn (TFA) .

  • Cyclic Peptide Synthesis: Used in melanotan II and BAD BH3 analogues, where side-chain lactamization requires precise protection .

Solution-Phase Convergent Synthesis

  • Fragment Condensation: Enables synthesis of hemopressin and VD-hemopressin via HATU-mediated coupling .

  • Green Chemistry: Micellar catalysis (TPGS-750-M surfactant) reduces waste, achieving 60–98% yields in water .

Comparative Analysis with Analogues

Table 2: Protective Group Impact on Reactivity

CompoundProtective GroupsReactivity Profile
Cbz-Lys(Tfa)-Pro-OBnCbz, Tfa, OBnOrthogonal, high stability
Cbz-Lys-OHCbz onlyRapid deprotection, lower stability
Z-Lys(Trt)-Pro-OHTrityl (Trt)Enhanced stability, complex deprotection

The Tfa group in Cbz-Lys(Tfa)-Pro-OBn uniquely balances steric protection and solubility, unlike bulkier trityl or alloc groups .

Recent Advancements and Future Directions

Enzymatic Deprotection

Cbz-ase biocatalysts enable green deprotection of Cbz groups, achieving 65–100% conversion without metal catalysts .

Continuous Flow Systems

Optimized flow rates (15 mL/min) and pressures (1.5 MPa) reduce reaction times to 6 seconds while maintaining >98% yield .

Drug Development

  • Anticancer Peptides: Phosphonic analogues mimicking Smac/IBM motifs show promise in apoptosis restoration .

  • Antimicrobial Peptides: Dermaseptin precursors synthesized via [2+2] fragment condensation .

Challenges and Considerations

  • Deprotection Selectivity: Competing reactions may occur if Tfa or OBn groups are incompletely inert to hydrogenolysis .

  • Cost Efficiency: High reagent costs for Tfa and Cbz groups necessitate scalable flow systems .

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